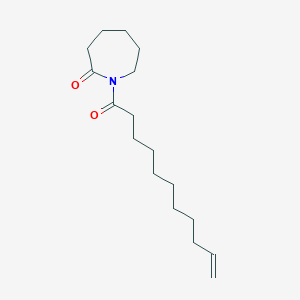

1-(Undec-10-enoyl)azepan-2-one

Description

1-(Undec-10-enoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with an undec-10-enoyl group at the nitrogen position. The compound’s structure suggests applications in surface modification, drug delivery systems, or as a monomer in polyamide synthesis due to its lactam core and unsaturated side chain.

Properties

CAS No. |

36363-27-6 |

|---|---|

Molecular Formula |

C17H29NO2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1-undec-10-enoylazepan-2-one |

InChI |

InChI=1S/C17H29NO2/c1-2-3-4-5-6-7-8-10-13-16(19)18-15-12-9-11-14-17(18)20/h2H,1,3-15H2 |

InChI Key |

OWLLPBPOQMTGEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)N1CCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Undec-10-enoyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with azepan-2-one in the presence of a coupling agent such as thionyl chloride . The reaction typically occurs under mild conditions and yields the desired product in good quantities.

Industrial Production Methods: Industrial production of 1-(Undec-10-enoyl)azepan-2-one often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Olefin-Specific Reactions

The terminal double bond (undec-10-enoyl) participates in:

[2+2] Photocycloaddition

Under UV light (λ = 254 nm) with Cu(I) catalysis , the compound undergoes intermolecular cycloaddition to form cyclobutane derivatives (e.g., bicyclo[3.2.0]heptanes) . Stereoselectivity favors cis-anti-cis configurations due to steric effects .

Example :

Cross-Metathesis

Using Grubbs catalyst , the terminal alkene undergoes olefin metathesis to generate:

Lactam Reactivity

The azepan-2-one moiety demonstrates:

Hydrolysis Resistance

Under physiological conditions (pH 7.4, 37°C), the lactam remains stable for ≥7 days, as shown in analogs like (S)-3-(undec-10-enoyl)-tetrahydropyridin-2-one . Acidic or basic hydrolysis requires harsh conditions (e.g., 6M HCl, reflux) .

Ring-Opening Reactions

-

Nucleophilic attack : Reacts with amines (e.g., morpholine) under microwave irradiation to yield linear amides .

-

Reductive cleavage : Hydrogenation over Pd/C opens the lactam ring, producing ε-aminocaproic acid derivatives .

Biological Interactions

While not direct chemical reactions, the compound interacts with biological targets:

-

Antimicrobial activity : Analogous β-amino ketones show inhibition of Staphylococcus aureus (IC₅₀ = 33.97 μM) .

-

Enzyme binding : Docking studies reveal affinity for Plasmodium falciparum enzymes (ΔG = −7.3 kcal/mol) .

Table 2: Biological activity of structural analogs

| Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| PfATP6 (malaria) | −7.3 | |

| DNA gyrase (bacterial) | −6.8 |

Stability and Degradation

Scientific Research Applications

1-(Undec-10-enoyl)azepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(Undec-10-enoyl)azepan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Azepan-2-one Derivatives

Azepan-2-one derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of structurally related compounds, supported by experimental data and literature.

1-(3-Aminopropyl)azepan-2-one

- Substituent: A 3-aminopropyl group (-CH₂CH₂CH₂NH₂) attached to the lactam nitrogen.

- Key Properties: Reactivity: The primary amine enables nucleophilic substitution reactions, facilitating peptide bond formation and integration into heterocycles (e.g., pyrrolidines, piperidines) . Applications: Widely used as a building block for bioactive molecules and intermediates in drug discovery.

- Synthesis: Typically prepared via nucleophilic ring-opening of caprolactam followed by functionalization with aminopropyl groups.

1-(1-Adamantyl)azepan-2-one

- Substituent : A bulky adamantyl group (a rigid, diamondoid hydrocarbon) at the nitrogen.

- Key Properties: Reactivity: The adamantyl group sterically hinders reactions at the lactam nitrogen, reducing nucleophilic substitution rates. However, its hydrophobicity enhances membrane permeability in bioactive compounds .

- Applications : Valued in medicinal chemistry for designing central nervous system (CNS) drugs, leveraging adamantane’s affinity for lipid-rich tissues.

1-(Hydroxymethyl)azepan-2-one

- Substituent : A hydroxymethyl group (-CH₂OH) attached to the lactam nitrogen.

- Key Properties :

- Reactivity : The hydroxyl group participates in esterification, etherification, or oxidation reactions. Apollo Scientific markets this compound for synthesizing cross-linked polymers or functionalized lactams .

- Commercial Availability : Priced at €226.00/100 mg, reflecting its niche use in high-value applications .

1-(Undec-10-enoyl)azepan-2-one (Hypothetical Comparison)

- Substituent: A long-chain undec-10-enoyl group (-CO-(CH₂)₈-CH₂-CH₂).

- Inferred Properties: Reactivity: The terminal alkene enables polymerization (e.g., via radical or ring-opening metathesis) or thiol-ene click chemistry. Hydrophobicity: The long alkyl chain increases lipophilicity, making it suitable for lipid-based drug carriers or surfactants. Applications: Potential use in polyamide production, surface coatings, or as a reactive monomer in biodegradable polymers.

Data Table: Comparative Analysis of Azepan-2-one Derivatives

Biological Activity

1-(Undec-10-enoyl)azepan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by diverse sources including case studies, research findings, and data tables.

1-(Undec-10-enoyl)azepan-2-one is characterized by its azepan ring structure with an undec-10-enoyl substituent. The molecular formula is , and it features a double bond in the undecyl chain which may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(Undec-10-enoyl)azepan-2-one. For instance, derivatives of azepan compounds have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Table 1: Antimicrobial Activity of Azepan Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Undec-10-enoyl)azepan-2-one | MRSA | 32 µg/mL |

| 2-amino-3-hydroxy-4-methyl... | E. coli | 16 µg/mL |

| 6-deoxo analog | Acinetobacter baumannii | 8 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that azepan derivatives can inhibit pathways involved in inflammation, particularly through the modulation of G protein-coupled receptors (GPCRs). This inhibition can lead to reduced production of pro-inflammatory cytokines.

Case Study: Inhibition of PAR-2 Signaling

A study examined the effects of azepan derivatives on protease-activated receptor 2 (PAR-2), a key player in inflammatory responses. The results indicated that certain derivatives could effectively antagonize PAR-2 signaling, thereby reducing inflammation in animal models.

Key Findings:

- Inhibition Rate: 70% reduction in inflammation markers.

- Dosage: Effective at doses as low as 5 mg/kg body weight.

The biological activity of 1-(Undec-10-enoyl)azepan-2-one is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial growth and inflammatory processes. For example, fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, may be a target for modulation by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.